![molecular formula C14H19NO4 B177337 (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid CAS No. 136916-26-2](/img/structure/B177337.png)
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Overview
Description
“(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . It is also known by other names such as “(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid”, “(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid”, and “Nα-BOC-(S)-β-aminoalanine” among others .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its role as a protected amino acid in peptide synthesis . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Scientific Research Applications
Deprotection of Boc Amino Acids and Peptides
The compound is used in the deprotection of Boc amino acids and peptides . A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
Extraction of Water Soluble Polar Organic Molecules
The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .
Deprotection of the tert-butoxycarbonyl (Boc) Group
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature .
Superior Selectivity to Deprotect N α -Boc Groups
In the cases studied in the laboratory, this protocol provided superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers, including thio-tert-butyl ethers, but not phenolic tert-butyl ethers .
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions for this compound could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Mechanism of Action
Target of Action
It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The Boc group in the compound serves as a protecting group for the amino group . This is because amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in the synthesis of peptides .
Pharmacokinetics
The boc group can be removed under acidic conditions , which could potentially influence its bioavailability.
Result of Action
The removal of the boc group under acidic conditions could potentially lead to the exposure of the amino group, allowing it to participate in further reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc group can be removed under acidic conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the acidity of its environment.
properties
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426704 | |
Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
CAS RN |
136916-26-2 | |
Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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